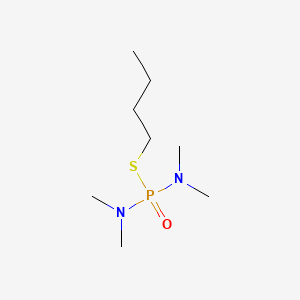

Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester

Description

Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester (CAS: 18545-48-7; molecular formula: C₈H₂₁N₂OPS) is a phosphorus-containing organothio compound characterized by a central phosphorus atom bonded to two dimethylamino groups, a sulfur atom, and a butylthio ester group. Its structure confers unique reactivity, enabling applications in organic synthesis, coordination chemistry, and biomedical research . The compound exhibits notable bioactivity, including enzyme inhibition (e.g., acetylcholinesterase) and interference with cellular signaling pathways, making it relevant in neurotoxicity studies and cancer research .

Properties

CAS No. |

18545-48-7 |

|---|---|

Molecular Formula |

C8H21N2OPS |

Molecular Weight |

224.31 g/mol |

IUPAC Name |

N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine |

InChI |

InChI=1S/C8H21N2OPS/c1-6-7-8-13-12(11,9(2)3)10(4)5/h6-8H2,1-5H3 |

InChI Key |

RQAYRFMBTPCBDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSP(=O)(N(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine typically involves the reaction of butylsulfanyl compounds with dimethylamino phosphoryl reagents. One common method includes the reaction of butylsulfanyl chloride with dimethylamine in the presence of a phosphorylating agent such as phosphoryl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine oxides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[butylsulfanyl(dimethylamino)phosphoryl]-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness of Phosphorodiamidothioic Acid, Tetramethyl-, S-Butyl Ester

The compound’s uniqueness arises from:

Hybrid Functionality: The combination of a thiophosphate backbone, dimethylamino electron-donating groups, and a lipophilic S-butyl ester enables dual reactivity (nucleophilic and electrophilic) .

Balanced Bioavailability: Its moderate polarity allows efficient cellular uptake without rapid metabolic clearance, unlike more hydrophilic analogs (e.g., hydroxyethylamino derivatives) .

Biological Activity

Overview of Phosphorodiamidothioic Acid, Tetramethyl-, S-butyl Ester

Chemical Structure and Properties

- Chemical Formula : C₉H₁₈N₂O₂S₂P

- Molecular Weight : 250.28 g/mol

- CAS Number : 1716-37-0

Phosphorodiamidothioic acid, tetramethyl-, S-butyl ester is an organophosphorus compound that belongs to a class of chemicals known for their diverse biological activities. These compounds often exhibit properties that can be beneficial or detrimental to living organisms, depending on their concentration and the context of exposure.

Phosphorodiamidothioic acids generally act by inhibiting certain enzymes or interfering with cellular processes. The following mechanisms are commonly associated with compounds in this category:

- Enzyme Inhibition : Many organophosphorus compounds inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which can disrupt normal neurotransmission.

- Oxidative Stress : Some derivatives induce oxidative stress in cells, leading to damage and apoptosis.

- Cell Signaling Interference : These compounds can also interfere with various signaling pathways, affecting cell proliferation and apoptosis.

Toxicological Profile

The biological activity of phosphorodiamidothioic acid derivatives is often linked to their toxicity. Key aspects include:

- Acute Toxicity : Exposure can lead to symptoms such as headaches, dizziness, respiratory distress, and in severe cases, convulsions or death.

- Chronic Effects : Long-term exposure may result in neurodegenerative diseases due to persistent inhibition of AChE.

Case Studies and Research Findings

-

Neurotoxicity Studies :

- Research has shown that exposure to organophosphorus compounds can lead to neurodevelopmental issues in animal models. For example, studies on rodents have demonstrated cognitive deficits following perinatal exposure to these compounds.

-

In Vitro Studies :

- In vitro assays have indicated that phosphorodiamidothioic acid derivatives can induce apoptosis in various cancer cell lines through oxidative stress pathways.

-

Environmental Impact :

- Research has highlighted the environmental persistence of these compounds, raising concerns about their effects on non-target organisms in agricultural settings.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₈N₂O₂S₂P |

| Molecular Weight | 250.28 g/mol |

| CAS Number | 1716-37-0 |

| Acute Toxicity (LD50) | Varies (typically low) |

| Common Uses | Pesticides, herbicides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.